molecular formula C13H18B2N2O3 B11848355 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

Cat. No.: B11848355
M. Wt: 271.9 g/mol
InChI Key: MKWPSDCZIIYJQA-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one is a complex organic compound that features both boron and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one typically involves the reaction of a boronic acid derivative with an appropriate nitrogen-containing heterocycle. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide or sodium perborate.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce amines or other nitrogen-containing compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one apart from similar compounds is its dual functionality, incorporating both boron and nitrogen atoms within a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C13H18B2N2O3

Molecular Weight

271.9 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

InChI

InChI=1S/C13H18B2N2O3/c1-12(2)13(3,4)20-15(19-12)14-16-10-8-6-5-7-9(10)11(18)17-14/h5-8,16H,1-4H3,(H,17,18)

InChI Key

MKWPSDCZIIYJQA-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2C(=O)N1)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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